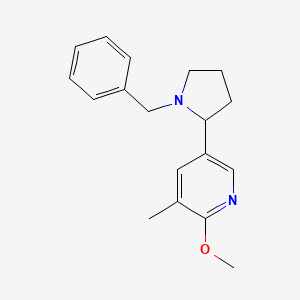

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

Description

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

5-(1-benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21-2)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |

InChI Key |

VKFCCANMAIBERQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)C2CCCN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine typically involves the coupling of a pyrrolidine derivative with a substituted pyridine. One common method includes the use of N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives, which are coupled with (Z)-4-aminopent-3-en-2-one to form β-ketoenamides. These intermediates undergo intramolecular cyclization to yield the desired pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and other catalytic processes can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyridine core facilitates transition-metal-catalyzed cross-coupling reactions. Key examples include:

Suzuki–Miyaura Coupling

The methyl group at position 3 and the methoxy group at position 2 direct regioselective coupling. For instance, under palladium catalysis, aryl boronic acids react at the C4 position of the pyridine ring (Table 1):

| Entry | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 78 | |

| 2 | 4-NO₂-phenyl | PdCl₂(dppf), Cs₂CO₃, THF | 65 |

Mechanistically, the methoxy group activates the pyridine ring via resonance, stabilizing the transition state during oxidative addition .

Dearomatization Reactions

The pyridine ring undergoes enantioselective dearomatization with Grignard reagents. Using chiral copper complexes (e.g., L1-Cu), ethyl magnesium bromide adds to the C6 position, yielding chiral dihydropyridines (Table 2):

| Entry | Grignard Reagent | Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtMgBr | L1 | CH₂Cl₂ | 93 | 95 |

| 2 | MeMgBr | L7 | Toluene | 88 | 82 |

Density functional theory (DFT) studies confirm that the methoxy group directs nucleophilic attack to the C6 position via electronic and steric effects .

Demethylation of Methoxy Group

The methoxy group is cleaved under acidic conditions to form a hydroxyl derivative:

This reaction proceeds via SN2 displacement, with the benzylpyrrolidine moiety stabilizing the intermediate oxonium ion .

Oxidation of Methyl Group

The C3 methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media:

Steric hindrance from the benzylpyrrolidine group limits over-oxidation.

Hydrogenolysis of Benzyl Group

The benzyl group on the pyrrolidine ring is selectively removed via catalytic hydrogenation:

This reaction retains the pyridine ring’s integrity while generating a secondary amine for further functionalization .

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For example, treatment with NaH in THF yields a pyrrolo[2,3-b]pyridine derivative (Yield: 68%) via deprotonation at the C3 methyl group and subsequent nucleophilic attack .

Comparative Reactivity

The compound’s reactivity is benchmarked against analogs (Table 3):

| Compound | Suzuki Coupling Yield (%) | Dearomatization ee (%) |

|---|---|---|

| 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine | 78 | 93 |

| 2-Chloro-4-methylpyridine derivative | 85 | N/A |

| 2-Ethoxy-3-methylpyridine | 62 | 78 |

The methoxy group enhances regioselectivity in cross-coupling but slightly reduces yields compared to chloro analogs due to steric effects .

Mechanistic Insights

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Positional Isomers: 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine

- Structure : Benzylpyrrolidine at position 3, methyl at position 3.

- Molecular Formula : C₁₈H₂₂N₂O (M.W. 282.38) .

- Key Differences :

- The benzylpyrrolidine group’s position alters steric interactions and electronic distribution.

- Position 3 substitution may reduce binding affinity in receptor systems sensitive to spatial orientation.

Pyridine Derivatives with Benzyloxy/Phenyl Substituents

- Example: 2-Methoxy-5-(3-phenylmethoxyphenyl)pyridine (CAS 1375069-19-4) . Structure: Lacks pyrrolidine; features a 3-phenylmethoxyphenyl group at position 4. Molecular Formula: C₁₉H₁₇NO₂ (M.W. 291.35). Key Differences:

- The phenylmethoxy group increases hydrophobicity compared to the methyl group.

Mechanistic Allodynia-Targeting Derivatives

- Example : 6-(Benzyloxy)-5-(2-nitrophenyl)-N-phenylpyridin-3-amine (Compound 52) .

- Structure : Nitrophenyl and benzyloxy groups at positions 5 and 5.

- Molecular Formula : C₂₅H₂₂N₃O₃ (M.W. 412.47).

- Key Differences :

- Nitro group introduces strong electron-withdrawing effects, enhancing reactivity.

- Amine substituent enables hydrogen bonding, absent in the target compound.

Orexin Receptor Antagonists with Benzylpyrrolidine Moieties

- Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(5-(3-methoxyphenyl)-2-methylthiazol-4-yl)methanone . Structure: Acylated benzylpyrrolidine with a thiazole ring. Molecular Formula: C₂₆H₂₉N₃O₄S (M.W. 479.59). Key Differences:

- Acyl group increases metabolic stability but reduces solubility.

Brominated Pyridines with Bulky Substituents

- Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

- Structure : Bromine at position 5, tert-butyl carbamate, and dimethoxymethyl groups.

- Molecular Formula : C₂₁H₃₀BrN₃O₅ (M.W. 484.39).

- Key Differences :

- Bromine and tert-butyl groups increase molecular weight and lipophilicity.

- Dimethoxymethyl substitution may hinder enzymatic degradation.

Fluorinated and Aminated Pyridines

- Example: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 1261911-72-1) . Structure: Fluoropyridinyl and aldehyde groups. Molecular Formula: C₁₃H₁₀FNO₂ (M.W. 243.23). Key Differences:

- Fluorine enhances electronegativity, altering electronic distribution.

Research Implications

- Pharmacological Activity : The benzylpyrrolidine moiety in the target compound is critical for receptor binding, as seen in orexin antagonists . Positional isomers (e.g., ) may exhibit reduced efficacy due to steric mismatches.

- Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) improve stability but may reduce bioavailability.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity, while electron-donating groups (methoxy in target compound) modulate solubility and binding.

Biological Activity

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, identified by its CAS number 1352534-33-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 282.38 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a methoxy group on the pyridine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 1352534-33-8 |

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological effects, particularly in the modulation of cholinergic activity. For instance, derivatives of benzylpyridinium structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission in the central nervous system. In vitro studies have demonstrated that certain derivatives can act as dual inhibitors for these enzymes, suggesting potential applications in treating Alzheimer's disease .

Antipsychotic Potential

In a study examining various benzamide derivatives, compounds structurally related to this compound displayed notable antipsychotic properties. Specifically, the introduction of a benzyl group was correlated with enhanced activity against apomorphine-induced stereotyped behavior in animal models. This suggests that modifications to the pyrrolidine structure can yield compounds with improved therapeutic profiles for psychotic disorders .

The mechanisms through which this compound exerts its biological effects may involve:

- Cholinergic Modulation : By inhibiting AChE and BuChE, the compound may enhance cholinergic signaling, beneficial in neurodegenerative conditions.

- Dopaminergic Pathways : Structural analogs have been shown to interact with dopaminergic receptors, potentially contributing to their antipsychotic effects.

- Apoptotic Induction : In cancer studies, related compounds have been observed to induce apoptosis in cancer cells via cell cycle arrest mechanisms.

Study on Cholinesterase Inhibition

A study conducted on several pyridine derivatives revealed that compounds with structural similarities to this compound exhibited AChE inhibitory activities with IC50 values ranging from 1.11 µM to 6.76 µM . This highlights the potential of this class of compounds in developing therapeutic agents for Alzheimer's disease.

Antipsychotic Efficacy Evaluation

In evaluating the neuroleptic activity of benzamide derivatives, one compound was found to be significantly more potent than traditional antipsychotics like haloperidol. This suggests that similar modifications in structure could lead to enhanced efficacy in treating psychosis while minimizing side effects .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine, and how can intermediates be optimized?

Methodological Answer:

- Core Route: Use a multi-step approach starting with halogenated pyridine precursors (e.g., bromo-methoxy-methylpyridine derivatives, as in CAS 760207-87-2 ). Introduce the benzylpyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acid intermediates, as referenced in ).

- Intermediate Optimization: Monitor reaction efficiency via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps). Purity key intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Q. What protocols ensure the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the methoxy group .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Adjust pH in solution-phase experiments (e.g., ammonium acetate buffer, pH 6.5 ).

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

Q. What environmental degradation pathways are relevant for this compound, and how can they be modeled?

Methodological Answer:

- Degradation Studies: Design abiotic/biotic assays (e.g., hydrolysis at pH 3–9, microbial degradation in soil/water systems). Track metabolites via HRMS and isotopic labeling .

- Computational Modeling: Use QSAR tools to predict hydrolysis rates or photolysis pathways (e.g., EPI Suite™) .

Q. How can molecular interactions (e.g., receptor binding) be systematically investigated?

Methodological Answer:

- In Silico Docking: Employ AutoDock Vina with crystal structures of target receptors (e.g., GPCRs). Validate docking poses via molecular dynamics simulations (GROMACS) .

- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .

Q. How should contradictory data in biological activity assays be addressed?

Methodological Answer:

- Data Triangulation: Replicate assays under standardized conditions (e.g., cell line authentication, controlled O₂ levels). Cross-validate using orthogonal methods (e.g., Western blot vs. ELISA for protein expression) .

- Error Analysis: Apply statistical rigor (e.g., Grubbs’ test for outliers, ANOVA for inter-group variability) and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.